Tetracosanoic acid, 2-hydroxy-23-methyl-
Description
Classification and Nomenclature within Lipidomics Research
The systematic classification and naming of lipids are essential for clarity and precision in research. The nomenclature for a modified fatty acid like Tetracosanoic acid, 2-hydroxy-23-methyl- follows specific rules established by organizations such as the International Union of Pure and Applied Chemistry (IUPAC) and integrated into lipid-specific databases like LIPID MAPS.
According to the LIPID MAPS classification system, this compound would fall under the main category of "Fatty Acyls" [FA], the class of "Fatty Acids and Conjugates" [FA01], and more specifically within subclasses that denote branched and hydroxylated fatty acids. nih.govlipidmaps.org
The systematic name "Tetracosanoic acid, 2-hydroxy-23-methyl-" precisely describes its structure. "Tetracosanoic acid" indicates a 24-carbon saturated fatty acid. iupac.org The prefix "hydroxy-" and "methyl-" denote the presence of a hydroxyl (-OH) and a methyl (-CH3) group, respectively. The locants "2-" and "23-" specify the exact positions of these substituents along the carbon chain, with the carboxyl carbon being C1.
| Component | Description |
| Tetracosanoic acid | The base fatty acid with a 24-carbon backbone. |
| 2-hydroxy- | A hydroxyl group is attached to the second carbon (the alpha-carbon). |
| 23-methyl- | A methyl group is attached to the twenty-third carbon. |
The presence of a hydroxyl group on the carbon atom adjacent to the carboxyl group (C2) defines an alpha-hydroxy fatty acid (α-HFA). youtube.commetwarebio.com This alpha-hydroxylation significantly alters the chemical properties of the fatty acid, introducing a polar functional group that can participate in hydrogen bonding. This modification is not merely a chemical curiosity; α-hydroxy fatty acids are found in various biological contexts and are known components of complex lipids like ceramides (B1148491), which are crucial for the skin's barrier function. fda.gov The introduction of the hydroxyl group at the alpha position can also influence the fatty acid's metabolism and its incorporation into more complex lipid structures.
The attachment of a methyl group to the carbon chain creates a branched-chain fatty acid (BCFA). lipotype.com The position of this branch is critical. In the case of 23-methyltetracosanoic acid, the methyl group is on the penultimate carbon (the n-2 position), which classifies it as an "iso" fatty acid. semanticscholar.orgresearchgate.net If the branch were on the antepenultimate carbon (n-3), it would be termed an "anteiso" fatty acid. semanticscholar.orgresearchgate.net
Methyl branching disrupts the linear, tightly packed arrangement typical of saturated fatty acids. This disruption lowers the melting point of the fatty acid and increases the fluidity of membranes into which it is incorporated. nih.gov BCFAs are significant components of the cell membranes of many bacteria, where they play a role in maintaining membrane fluidity in response to environmental changes. asm.org
Fatty acids are categorized by the length of their carbon chains. Those with 22 or more carbon atoms are classified as very long-chain fatty acids (VLCFAs). oup.com Tetracosanoic acid, with its 24-carbon backbone, is a prime example of a VLCFA. These long chains are highly hydrophobic and are integral components of various complex lipids, including sphingolipids and glycerophospholipids. nih.gov VLCFAs play essential roles in numerous biological processes, such as the formation of the skin's waterproof barrier, the maintenance of the myelin sheath that insulates nerve fibers, and in certain signaling pathways. oup.comadrenoleukodystrophy.info Their metabolism is distinct from shorter fatty acids and primarily occurs in specialized cellular organelles called peroxisomes. mdpi.com
Contextual Significance in Biological Systems Research
While specific research on Tetracosanoic acid, 2-hydroxy-23-methyl- is limited, its structural features suggest several areas of potential biological importance. The combination of alpha-hydroxylation, iso-branching, and a very long chain creates a molecule with unique physicochemical properties that likely influence its function within biological membranes and its role in metabolic pathways.
The presence of such modified fatty acids is often associated with specialized biological functions. For instance, branched-chain fatty acids are known to be produced by various organisms, including bacteria and marine sponges, and can serve as biomarkers for these organisms. gerli.com Alpha-hydroxy VLCFAs are known to be components of ceramides in the epidermis and nervous tissue.
Research into the roles of BCαHVLCFAs is an active area of lipidomics. These complex fatty acids may be involved in modulating membrane structure and function, participating in cell signaling events, or serving as precursors for other bioactive molecules. Their unique structure likely makes them key players in the intricate lipid networks that govern cellular health and disease. Further investigation into the biosynthesis, metabolism, and biological roles of compounds like Tetracosanoic acid, 2-hydroxy-23-methyl- will undoubtedly provide deeper insights into the complexity and functional diversity of the lipidome.
Properties
CAS No. |
120903-52-8 |
|---|---|
Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
2-hydroxy-23-methyltetracosanoic acid |
InChI |
InChI=1S/C25H50O3/c1-23(2)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)25(27)28/h23-24,26H,3-22H2,1-2H3,(H,27,28) |
InChI Key |
ZMMHVKLVXJXDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Occurrence and Distribution of Tetracosanoic Acid, 2 Hydroxy 23 Methyl in Biological Systems
Presence in Marine Organisms
The long-chain fatty acid, Tetracosanoic acid, 2-hydroxy-23-methyl-, and its structural analogs have been identified in a variety of marine organisms, particularly within invertebrate phyla. Demosponges, in particular, have been a significant source for the discovery of these compounds.
Demosponges
A notable occurrence of Tetracosanoic acid, 2-hydroxy-23-methyl- has been documented in the phospholipids (B1166683) of certain Caribbean marine sponges. Research has led to the isolation and characterization of this specific fatty acid from Verongula gigantea and Aplysina archeri. nih.gov In these sponges, 2-hydroxy-23-methyl-tetracosanoic acid is one of several alpha-hydroxy fatty acids identified, indicating a potential chemotaxonomic significance of this class of compounds within the Aplysinidae family. nih.gov
The presence of related 2-hydroxy long-chain fatty acids has also been confirmed in other demosponges. For instance, a series of these acids, ranging from C22 to C27, constitute a significant portion of the total fatty acid composition in the phospholipids of Pseudosuberites sp. and Suberites massa. researchgate.net Specifically, 2-hydroxytetracosanoic acid has been identified in these species. researchgate.net Furthermore, the Caribbean sponge Amphimedon compressa has been found to contain 2-hydroxydocosanoic and 2-hydroxytricosanoic acids, which represent 52% of the total fatty acid mixture in its phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497) fractions. nih.gov
| Marine Organism (Demosponge) | Detected Compound(s) | Reference |
|---|---|---|
| Verongula gigantea | Tetracosanoic acid, 2-hydroxy-23-methyl- | nih.gov |
| Aplysina archeri | Tetracosanoic acid, 2-hydroxy-23-methyl- | nih.gov |
| Pseudosuberites sp. | 2-hydroxy long-chain fatty acids (C22-C27), including 2-hydroxytetracosanoic acid | researchgate.net |
| Suberites massa | 2-hydroxy long-chain fatty acids, including 2-hydroxytetracosanoic acid | researchgate.net |
| Amphimedon compressa | 2-hydroxydocosanoic acid, 2-hydroxytricosanoic acid | nih.gov |
Other Marine Invertebrates
The distribution of hydroxylated long-chain fatty acids extends to other marine invertebrates beyond sponges. In the class Echinoidea, the Caribbean sea urchin Tripneustes esculentus has been shown to contain a variety of 2-hydroxy fatty acids, including 2-hydroxy-15-tetracosenoic acid. nih.gov
Within the class Asteroidea, the deep-sea starfish Ceramaster patagonicus has been a source for the isolation of new cerebrosides that contain 2-hydroxy fatty acids. mdpi.com Specifically, one of the identified cerebrosides incorporates a (2R)-2-hydroxy-tetracosanoic acid moiety. mdpi.com The presence of these compounds in echinoderms suggests that the metabolic pathways for the synthesis of 2-hydroxy fatty acids are not limited to Porifera.
To date, specific research identifying Tetracosanoic acid, 2-hydroxy-23-methyl- in crustaceans and sea cucumbers has not been extensively reported in the available scientific literature.
Detection in Terrestrial Flora
Specific Plant Species
The occurrence of 2-hydroxytetracosanoic acid, a closely related compound to Tetracosanoic acid, 2-hydroxy-23-methyl-, has been reported in several terrestrial plant species. In the ornamental plant Allamanda cathartica, 2-hydroxytetracosanoic acid has been identified as one of the fatty acid constituents in its flowers. nih.gov Similarly, this compound has been reported in the marine sponge Chondrosia reniformis, which, despite its marine habitat, is included here for its non-animal origin of certain chemical constituents. nih.gov
In the traditional Chinese medicinal plant Trollius chinensis Bunge, a ceramide named trolliamide has been isolated, which is structurally identified as 2-hydroxy-tetracosanoic acid (2,3-dihydroxy-1-hydroxymethyl-heptadec-7-enyl)-amide. nih.gov This finding indicates the incorporation of 2-hydroxytetracosanoic acid into more complex lipid structures within this plant.
The model plant organism, Arabidopsis thaliana, is known to possess fatty acid 2-hydroxylases (FAH1 and FAH2), which are enzymes responsible for the synthesis of 2-hydroxy fatty acids. This enzymatic machinery suggests the potential for the synthesis of various 2-hydroxy long-chain fatty acids, including derivatives of tetracosanoic acid, within this plant.
There is currently a lack of specific reports on the presence of Tetracosanoic acid, 2-hydroxy-23-methyl- in Cissus quadrangularis and Myrmekioderma rea.
| Plant Species | Detected Compound/Feature | Reference |
|---|---|---|
| Allamanda cathartica | 2-Hydroxytetracosanoic acid | nih.gov |
| Chondrosia reniformis | 2-Hydroxytetracosanoic acid | nih.gov |
| Trollius chinensis Bunge | Ceramide containing 2-hydroxy-tetracosanoic acid | nih.gov |
| Arabidopsis thaliana | Presence of fatty acid 2-hydroxylases (synthesis potential) |
Plant Tissues and Organelles
In Allamanda cathartica, 2-hydroxytetracosanoic acid has been specifically detected in the floral parts of the plant. nih.gov For many plant species, the distribution of fatty acids can vary between different tissues and organelles, such as leaves, seeds, and roots. The specific localization of Tetracosanoic acid, 2-hydroxy-23-methyl- within plant tissues and organelles remains an area for further investigation.
Identification in Mammalian and Other Vertebrate Tissues
The presence of Tetracosanoic acid, 2-hydroxy-23-methyl- has not been prominently documented in mammalian or other vertebrate tissues within the scope of the reviewed scientific literature. While various other fatty acids, including very-long-chain fatty acids, are known components of vertebrate lipids, the specific 2-hydroxy-23-methyl derivative of tetracosanoic acid is not commonly reported.
Nervous System (e.g., brain, myelin, nerve tissues)
The nervous system, particularly the myelin sheath that insulates axons, is uniquely enriched with very-long-chain fatty acids (VLCFAs). nih.govmdpi.com While direct evidence for Tetracosanoic acid, 2-hydroxy-23-methyl- is absent, its constituent parts—the C24 backbone and the 2-hydroxy group—are critical components of myelin lipids.
2-Hydroxy Very-Long-Chain Fatty Acids: Myelin glycolipids, such as galactosylceramide and sulfatide, contain a high proportion of 2-hydroxylated fatty acids. nih.gov The most prominent of these is 2-hydroxytetracosanoic acid, also known as cerebronic acid. nih.gov The synthesis of these 2-hydroxy fatty acids is closely associated with the process of myelination. mdpi.com The presence of the hydroxyl group is thought to increase the stability of the myelin membrane through enhanced hydrogen bonding.
Saturated VLCFAs: The long, straight chains of saturated VLCFAs, like tetracosanoic acid (lignoceric acid), contribute to a rigid and stable membrane structure, which is essential for creating an effective permeability barrier for ions to insulate the axon. nih.govwikipedia.org
Deficiencies in the enzymes responsible for metabolizing VLCFAs can lead to severe demyelinating diseases, highlighting their indispensable role in nervous system health. nih.gov
Table 1: Occurrence of Related Fatty Acids in the Nervous System
| Fatty Acid Class | Specific Example(s) | Location | Documented Role |
| 2-Hydroxy VLCFA | 2-Hydroxytetracosanoic acid (Cerebronic acid) | Myelin Sheath | Component of galactosylceramide; enhances membrane stability. nih.govnih.gov |
| Saturated VLCFA | Tetracosanoic acid (Lignoceric acid) | Myelin Sheath | Provides rigidity and insulation to the axon. nih.govwikipedia.org |
Integumentary System (e.g., skin, epidermis, keratinocytes, sebaceous glands)
The skin maintains its barrier function through a complex mixture of lipids, including sphingolipids that contain 2-hydroxylated fatty acids (HFAs).
Sebaceous Glands: The enzyme fatty acid 2-hydroxylase (FA2H), which is required for the synthesis of 2-hydroxylated sphingolipids, is highly expressed in the sebaceous glands of the skin. sigmaaldrich.com These glands produce sebum, an oily substance that lubricates the skin and hair. The absence of FA2H alters sebum composition and leads to enlarged sebaceous glands and hair follicle issues, underscoring the importance of 2-hydroxy lipids in skin homeostasis. sigmaaldrich.com
Epidermal Barrier: While branched-chain fatty acids are less common than straight-chain ones in the epidermis, they are present and contribute to the fluidity and integrity of the skin's lipid barrier. mdpi.com Alpha-hydroxy acids (AHAs) in general are widely used in dermatology for their ability to exfoliate and improve skin texture. nih.govfda.gov
Table 2: Occurrence of Related Fatty Acids in the Integumentary System
| Fatty Acid Class | Location | Documented Role |
| 2-Hydroxy Fatty Acids | Sebaceous Glands | Synthesis of specific glucosylceramides and wax diesters in sebum. sigmaaldrich.com |
| Branched-Chain Fatty Acids | Epidermis | Contribute to the fluidity and function of the epidermal barrier. mdpi.com |
| Alpha-Hydroxy Acids (General) | Skin (Topical Application) | Exfoliation, improvement of skin texture and tone. nih.govfda.gov |
Reproductive System (e.g., testis, spermatozoa)
The lipid composition of spermatozoa is critical for their maturation, motility, and fertilization capacity. This composition includes a high percentage of VLCFAs.
Spermatogenesis: During the development of sperm (spermatogenesis), there is a dynamic change in the membrane lipid composition. Specifically, sphingolipids in spermatocytes and spermatids contain nonhydroxylated and 2-hydroxylated very-long-chain fatty acids. nih.gov The enzyme responsible for this, fatty acid 2-hydroxylase (Fa2h), is produced in germ cells, particularly in round spermatids. nih.gov
Table 3: Occurrence of Related Fatty Acids in the Reproductive System
| Fatty Acid Class | Location | Documented Role |
| 2-Hydroxy VLCFA | Spermatids, Spermatozoa | Component of sphingolipids essential for germ cell differentiation. nih.gov |
| Saturated Fatty Acids | Spermatozoa | Structural components of the sperm membrane. nih.govepa.gov |
Other Organ Systems (e.g., kidney, liver, lung, meibomian gland)
VLCFAs and their derivatives are found in various other tissues, where they are key components of sphingolipids and specialized secretions.
Meibomian Glands: These glands, located in the eyelids, secrete meibum, the lipid layer of the tear film that prevents evaporation. Meibum is a highly complex lipid mixture. Notably, significant amounts of branched-chain fatty acids have been reported in meibomian lipid extracts. nih.gov Additionally, a class of lipids known as (O-acyl)-omega-hydroxy fatty acids (OAHFAs) are crucial for connecting the lipid and aqueous layers of the tears, and a deficiency in these is linked to dry eye disease. elifesciences.orgarvojournals.org
Liver and Kidney: These organs are active sites of lipid metabolism. VLCFAs, including C24:0, are synthesized and incorporated into sphingolipids (e.g., ceramides) which are essential components of cellular membranes throughout the body. nih.gov
Table 4: Occurrence of Related Fatty Acids in Other Organ Systems
| Fatty Acid Class | Location | Documented Role |
| Branched-Chain Fatty Acids | Meibomian Glands | Structural components of meibum lipids. nih.gov |
| Hydroxy Fatty Acids | Meibomian Glands | Form OAHFAs, which are essential for tear film stability. elifesciences.orgarvojournals.org |
| Saturated VLCFA | Liver, Kidney, etc. | Precursors for the synthesis of sphingolipids for cellular membranes. nih.gov |
Presence in Microorganisms
Bacteria (e.g., Spirillum, Thiobacillus, Escherichia coli, Methyloligella, Mycobacterium tuberculosis)
Branched-chain fatty acids, particularly those with iso- and anteiso- structures, are hallmark components of the cell membranes of many bacterial species. nih.govnih.gov
General Bacterial Membranes: Iso- and anteiso-fatty acids are major acyl constituents of membrane lipids in numerous bacteria. nih.govsemanticscholar.org These branched chains disrupt the tight packing of the lipid acyl chains, increasing membrane fluidity. This is a key adaptation that allows bacteria to thrive in diverse and extreme environments. nih.gov
Specific Bacterial Groups: Certain groups of gliding bacteria, such as Myxococcus and Cytophaga, are characterized by the presence of iso-branched 2- and 3-hydroxy fatty acids, which can comprise up to 50% of their total fatty acids. nih.govnih.gov
Mycobacterium Species: The cell envelope of Mycobacterium is famous for its complex lipid profile, which includes mycolic acids. Mycolic acids are very long alpha-branched, beta-hydroxy fatty acids. nih.gov Various other unique branched-chain fatty acids are also used as chemotaxonomic markers to identify different Mycobacterium species. nih.govsigmaaldrich.com
Table 5: Occurrence of Related Fatty Acids in Bacteria
| Fatty Acid Class | Example Bacteria | Location/Role |
| Iso-Branched Fatty Acids | Bacillus, Listeria, many others | Major component of cell membranes; regulate fluidity. semanticscholar.orgusda.gov |
| Iso-Branched 2-Hydroxy Fatty Acids | Myxococcus fulvus | Characteristic lipid constituent of the cell. nih.govnih.gov |
| Alpha-Branched, Beta-Hydroxy VLCFAs | Mycobacterium tuberculosis | Form mycolic acids, the defining feature of the mycobacterial cell wall. nih.gov |
Fungi (e.g., yeast)
Information on the natural occurrence of Tetracosanoic acid, 2-hydroxy-23-methyl- in fungi is limited. However, research has shown that hydroxy fatty acids can have significant biological activity in relation to fungi.
Antifungal Activity: Certain hydroxy unsaturated fatty acids have been shown to possess antifungal activity, particularly against filamentous fungi. scholaris.ca The mechanism appears to involve interactions with the fungal membrane. scholaris.ca
Engineered Biosynthesis: While not a natural product, the yeast Saccharomyces cerevisiae has been successfully engineered to produce long-chain ω-hydroxy fatty acids through the introduction of specific enzymes, demonstrating the potential for fungi to synthesize these molecules. acs.org
Biosynthesis and Enzymatic Pathways of Branched-Chain Alpha-Hydroxy VLCFAs
The synthesis of 2-hydroxy-23-methyl-tetracosanoic acid and other branched-chain alpha-hydroxy very-long-chain fatty acids (VLCFAs) is a specialized biochemical process crucial for the formation of specific sphingolipids. This pathway involves a key hydroxylation step followed by incorporation into the ceramide backbone.
Biosynthesis and Enzymatic Pathways of Branched Chain Alpha Hydroxy Vlcfas
Fatty Acid 2-Hydroxylase (FA2H) and its Orthologs
Fatty Acid 2-Hydroxylase (FA2H) is the primary enzyme responsible for the α-hydroxylation of fatty acids, a critical step in the biosynthesis of 2-hydroxylated sphingolipids. nih.gov These lipids are particularly abundant in the myelin sheath of the nervous system and the epidermis. nih.govnih.gov
Genetic Basis and Protein Structure
The human enzyme is encoded by the FA2H gene, located on chromosome 16. medlineplus.gov This gene provides the instructions for synthesizing the FA2H protein, an integral membrane protein located in the endoplasmic reticulum. mdpi.comwikipedia.org The protein consists of 372 amino acids and shares structural and functional similarities with its yeast ortholog, Scs7. nih.gov
A key feature of the FA2H protein is its multidomain structure, which includes:
A Cytochrome b5-like Heme-Binding Domain: Located at the N-terminus, this domain is essential for the enzyme's catalytic activity. nih.govgenecards.org It functions as an electron transfer component, a characteristic shared with other cytochrome b5-like domain proteins involved in various biological processes. nih.govfrontiersin.org Deletion of this domain results in a significant loss of hydroxylase activity. nih.gov
Four Potential Transmembrane Domains: These domains anchor the protein within the membrane of the endoplasmic reticulum. nih.gov
A Conserved Histidine Motif: This motif is characteristic of membrane-bound desaturases and hydroxylases and is involved in binding a di-iron center, which is crucial for the catalytic reaction. nih.govnih.govmdpi.com
Mutations in the FA2H gene can lead to reduced or eliminated enzyme function, causing a group of neurodegenerative disorders known as FA2H-associated neurodegeneration (FAHN), which includes hereditary spastic paraplegia 35 (SPG35). medlineplus.govmdpi.com These conditions are often characterized by myelin deterioration (leukodystrophy), highlighting the importance of 2-hydroxylated fatty acids in maintaining a healthy nervous system. medlineplus.gov
Enzymatic Mechanism of 2-Hydroxylation
FA2H is a monooxygenase that catalyzes the insertion of a hydroxyl group at the C-2 (or alpha) position of a fatty acid. medlineplus.govuniprot.org This reaction is dependent on NAD(P)H and requires a functional electron transport system. nih.govnih.gov The N-terminal cytochrome b5 domain is believed to transfer electrons from NAD(P)H, likely via cytochrome P450 reductase, to the catalytic di-iron center within the C-terminal domain. nih.govnih.gov
Key characteristics of the enzymatic mechanism include:
(R)-stereospecificity: The hydroxylation reaction is highly stereospecific, exclusively producing the (R)-enantiomer of the 2-hydroxy fatty acid. uniprot.orgnih.govnih.gov This specificity is crucial, as studies have shown that the (R)- and (S)-enantiomers can have different biological activities and are incorporated into different sphingolipid species. nih.govnih.gov For example, the (R)-enantiomer is preferentially enriched in hexosylceramides. nih.gov
Substrate Specificity for Free Fatty Acids: In vitro assays have demonstrated that FA2H acts directly on free fatty acids rather than acyl-CoAs or the acyl chains of existing ceramides (B1148491). nih.govnih.gov The enzyme converts a free fatty acid into a free 2-hydroxy fatty acid. nih.gov
Substrate Chain Length Preferences
The FA2H enzyme exhibits activity towards a range of fatty acid chain lengths. In mammals, it hydroxylates fatty acids that are common building blocks of sphingolipids, particularly those with chain lengths from C16 to C24. nih.gov This includes substrates like palmitic acid (C16:0) and tetracosanoic acid (C24:0). nih.gov
While the human FA2H enzyme can act on various long-chain and very-long-chain fatty acids, orthologs in other organisms, such as plants, can show more distinct preferences. For instance, Arabidopsis thaliana has two related genes, FAH1 and FAH2. The FAH1 enzyme primarily uses very-long-chain fatty acids (VLCFAs) as substrates, whereas FAH2 prefers long-chain fatty acids (LCFAs). nih.gov This suggests an evolutionary adaptation to produce specific types of 2-hydroxylated lipids for different biological functions.
Integration into Sphingolipid Biosynthesis
Following their synthesis by FA2H, the resulting 2-hydroxy fatty acids are integrated into the main sphingolipid biosynthetic pathway. This process occurs in the endoplasmic reticulum and involves activation of the fatty acid and its subsequent attachment to a sphingoid base.
Acyl-CoA Activation of Hydroxy Fatty Acids
Before a 2-hydroxy fatty acid can be incorporated into a ceramide, it must first be activated. This activation step involves the attachment of coenzyme A (CoA) to the carboxyl group of the fatty acid, forming a 2-hydroxy acyl-CoA thioester. nih.gov This reaction is catalyzed by an acyl-CoA synthetase and requires ATP. nih.govnih.govutah.edu This process is analogous to the activation of non-hydroxylated fatty acids prior to their use in lipid synthesis. utah.edu
Role of Ceramide Synthases (CerS) in Incorporating 2-Hydroxy Acyl Chains into Dihydroceramide
The activated 2-hydroxy acyl-CoA is then utilized by a family of enzymes known as ceramide synthases (CerS). nih.gov These enzymes catalyze the N-acylation of a sphingoid base, typically dihydrosphingosine, to form dihydroceramide. nih.govbiorxiv.org
Research has shown that all six mammalian CerS isoforms (CerS1-CerS6) are capable of using 2-hydroxy acyl-CoAs as substrates to produce 2-hydroxy-dihydroceramides. nih.gov Each CerS isoform maintains its characteristic specificity for the fatty acyl chain length, regardless of whether the chain is hydroxylated or not. nih.govfrontiersin.org For example, CerS2, which preferentially uses VLC acyl-CoAs (C22-C24), will incorporate 2-hydroxy VLC acyl chains into dihydroceramide. nih.govfrontiersin.org This substrate specificity of the different CerS enzymes is a key factor in determining the acyl chain composition of the cell's sphingolipid profile. frontiersin.org The resulting 2-hydroxy-dihydroceramide can then be desaturated to form 2-hydroxy-ceramide, the precursor for more complex hydroxylated sphingolipids. nih.gov
Subsequent Formation of Complex Hydroxy-Sphingolipids (e.g., galactosylceramide, sulfatide)
Once 2-hydroxy-23-methyl-tetracosanoic acid is synthesized, it serves as a crucial building block for a class of complex sphingolipids, particularly abundant in the myelin sheath of the nervous system. jneurosci.orgnih.gov The initial and rate-limiting enzyme in this pathway is Fatty Acid 2-Hydroxylase (FA2H), which catalyzes the hydroxylation of the fatty acid at the C-2 position. uniprot.orggenecards.orgnih.gov This 2-hydroxylated fatty acid is then incorporated into ceramide, a foundational molecule in sphingolipid metabolism. nih.govnih.govfrontiersin.org
The 2-hydroxy ceramide then undergoes further modification to form more complex glycosphingolipids. The key enzymes and steps in this process are outlined below:
Galactosylceramide (GalCer) Synthesis : The enzyme UDP-galactose:ceramide galactosyltransferase (CGT) facilitates the transfer of a galactose molecule from UDP-galactose to the 2-hydroxy ceramide. medlink.comfrontiersin.org This reaction forms 2-hydroxy galactosylceramide. Notably, ceramide containing a 2-hydroxy fatty acid is a more efficiently utilized substrate by CGT compared to its non-hydroxylated counterpart. medlink.comresearchgate.net GalCer is a major lipid component of myelin. researchcommons.org
Sulfatide Synthesis : Following the formation of GalCer, the enzyme cerebroside sulfotransferase (CST) catalyzes the sulfation of the galactose moiety. medlink.comfrontiersin.org This step involves the transfer of a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 3-hydroxyl group of the galactose residue on 2-hydroxy GalCer. frontiersin.org The resulting molecule is 2-hydroxy sulfatide, another critical component for the proper function and stability of the myelin sheath. nih.gov
| Enzyme | Function | Substrate(s) | Product(s) |
| Fatty Acid 2-Hydroxylase (FA2H) | Catalyzes the α-hydroxylation of fatty acids. uniprot.orgnih.gov | Very-long-chain fatty acid | 2-hydroxy very-long-chain fatty acid |
| Ceramide Synthase (CerS) | N-acylation of a sphingoid base with a fatty acyl-CoA. frontiersin.org | Sphinganine, 2-hydroxy fatty acyl-CoA | Dihydroceramide |
| Ceramide Galactosyltransferase (CGT) | Adds a galactose molecule to ceramide. medlink.comfrontiersin.org | 2-hydroxy ceramide, UDP-galactose | 2-hydroxy galactosylceramide (GalCer) |
| Cerebroside Sulfotransferase (CST) | Catalyzes the sulfation of GalCer. medlink.comfrontiersin.org | 2-hydroxy GalCer, PAPS | 2-hydroxy sulfatide |
Biosynthesis of Branched-Chain Moiety
The "23-methyl" group of 2-hydroxy-23-methyl-tetracosanoic acid originates from precursors derived from the catabolism of branched-chain amino acids. This branched-chain starter unit is then elongated to produce the final very-long-chain fatty acid.
The catabolism of the essential branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—provides the initial building blocks for branched-chain fatty acids. plos.org This process is particularly active in tissues like adipose tissue. plos.orgnih.gov
The breakdown of these amino acids yields specific branched-chain acyl-CoA primers that can enter the fatty acid synthesis pathway:
Leucine catabolism produces isovaleryl-CoA, which can ultimately lead to the formation of iso-fatty acids (where the methyl branch is on the antepenultimate carbon, the n-2 position).
Isoleucine catabolism generates 2-methylbutyryl-CoA, which serves as the precursor for anteiso-fatty acids (with the methyl branch on the n-3 carbon).
Valine catabolism results in isobutyryl-CoA, which can also be a precursor for iso-fatty acids. plos.orgnih.gov
For 2-hydroxy-23-methyl-tetracosanoic acid, which is an iso-fatty acid, the likely precursor is derived from the catabolism of either leucine or valine. nih.govresearchgate.net These catabolic pathways provide the initial short-chain branched acyl-CoA that will be subsequently elongated. Studies have shown that BCAA catabolism can contribute significantly to the lipogenic acetyl-CoA and propionyl-CoA pools, underscoring their importance in fatty acid synthesis. plos.orgnih.govnih.gov
Once the branched-chain acyl-CoA primer is formed, it undergoes a series of elongation cycles to create the C24 backbone of tetracosanoic acid. This elongation occurs in the endoplasmic reticulum and involves a four-step cycle of condensation, reduction, dehydration, and a second reduction. nih.gov
The initial condensation step is the rate-limiting reaction and is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins. nih.govnih.govresearchgate.net There are seven mammalian ELOVL enzymes (ELOVL1-7), each with distinct specificities for the chain length and degree of saturation of their acyl-CoA substrates. nih.govbiomolther.org
Research has identified specific ELOVL enzymes responsible for elongating branched-chain acyl-CoAs:
ELOVL3 shows high activity towards shorter branched-chain acyl-CoAs, elongating them significantly. nih.gov
ELOVL1 is involved in the later stages of elongation, taking over to extend already long branched-chain acyl-CoAs to C25 and beyond. nih.gov
ELOVL7 also participates in the elongation of branched-chain acyl-CoAs. nih.gov
This enzymatic machinery sequentially adds two-carbon units, derived from malonyl-CoA, to the growing fatty acid chain until the 24-carbon length of tetracosanoic acid is achieved. nih.goviu.edu The resulting 23-methyl-tetracosanoyl-CoA is then available for the α-hydroxylation by FA2H as previously described.
| Elongase Enzyme | Substrate Preference (Branched-Chain Fatty Acids) |
| ELOVL1 | Elongates longer branched-chain acyl-CoAs (e.g., iso-C23:0 to iso-C25:0). nih.gov |
| ELOVL3 | Highly active towards shorter branched-chain acyl-CoAs (e.g., iso-C17:0 up to iso-C23:0). nih.gov |
| ELOVL7 | Elongates saturated branched-chain acyl-CoAs. nih.gov |
Comparative Biosynthetic Routes in Different Organisms
The biosynthesis of branched-chain and hydroxylated fatty acids is not limited to mammals and displays variations across different biological kingdoms.
In Plants : Plants also synthesize VLCFAs, which are essential components of cuticular waxes and suberin, providing protection against environmental stress. nih.gov The elongation process is similar, involving fatty acid elongation (FAE) complexes in the endoplasmic reticulum. Plants possess fatty acid hydroxylases that can introduce hydroxyl groups into fatty acid chains, although the specific enzymes and their products can differ from mammalian systems. nih.gov
In Bacteria : Certain bacteria are known to produce branched-chain fatty acids, often using them as components of their cell membranes to regulate fluidity. The precursors for these fatty acids are also derived from branched-chain amino acids. nih.gov Some bacteria possess enzymes capable of hydroxylating fatty acids, although the pathways and resulting structures can be diverse. For example, some anaerobic gut fungi, which share metabolic similarities with certain bacteria, have been shown to produce intermediates in the BCAA biosynthesis pathway. mdpi.com
In Fungi (Yeast) : The mammalian FA2H enzyme was first identified based on its sequence similarity to a yeast C26 fatty acid hydroxylase, indicating a conserved mechanism for α-hydroxylation in eukaryotes. nih.gov
While the fundamental principles of deriving branched primers from amino acid catabolism and subsequent elongation are conserved, the specific enzymes, their substrate specificities, and the ultimate fate of the synthesized fatty acids can vary significantly between different organisms.
Metabolism and Degradation of Tetracosanoic Acid, 2 Hydroxy 23 Methyl
Peroxisomal Alpha-Oxidation Pathway
Alpha-oxidation is a critical metabolic pathway located in the peroxisomes that facilitates the breakdown of fatty acids by removing a single carbon atom from the carboxyl end. wikipedia.org This process is essential for fatty acids that cannot directly enter the beta-oxidation pathway, such as those with a methyl group at the beta-carbon (C3) or, as is relevant here, 2-hydroxy fatty acids. wikipedia.orgnih.gov
The degradation of 2-hydroxy long-chain fatty acids, including 2-hydroxy-23-methyl-tetracosanoic acid, is a key function of the peroxisomal alpha-oxidation system. nih.gov Previously thought to be degraded by a different system, research has identified that these compounds are catabolized through a pathway involving the thiamine (B1217682) pyrophosphate-dependent enzyme 2-hydroxyacyl-CoA lyase. nih.govportlandpress.com
The metabolic sequence begins with the activation of the 2-hydroxy fatty acid to its corresponding acyl-CoA ester. nih.gov This activated molecule is then cleaved by 2-hydroxyacyl-CoA lyase, which removes the carboxyl carbon. nih.govportlandpress.com The reaction yields two primary products: formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid (an n-1 aldehyde). nih.gov This cleavage is the principal degradation pathway for 2-hydroxy long-chain fatty acids in mammals, underscoring a vital role for peroxisomes in their metabolism. nih.govportlandpress.com
| Step | Process | Key Enzyme | Products | Reference |
|---|---|---|---|---|
| 1 | Activation | Acyl-CoA Synthetase | 2-Hydroxyacyl-CoA | nih.gov |
| 2 | Cleavage | 2-Hydroxyacyl-CoA Lyase (HACL1) | Formyl-CoA and an (n-1) Aldehyde | nih.govportlandpress.com |
The alpha-oxidation pathway is famously responsible for the metabolism of phytanic acid, a 3-methyl-branched fatty acid found in dairy products, meat, and fish. nih.govnih.gov The methyl group on its beta-carbon prevents it from being a substrate for beta-oxidation. wikipedia.orgnih.gov Therefore, it must first undergo one cycle of alpha-oxidation in the peroxisome. nepjol.info
This process involves four main steps:
Activation: Phytanic acid is converted to phytanoyl-CoA. wikipedia.org
Hydroxylation: Phytanoyl-CoA is oxidized by phytanoyl-CoA hydroxylase to form 2-hydroxyphytanoyl-CoA. wikipedia.orgnepjol.info
Cleavage: The enzyme 2-hydroxyphytanoyl-CoA lyase (now known as 2-hydroxyacyl-CoA lyase 1) cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) (an aldehyde) and formyl-CoA. wikipedia.orgnih.gov
Dehydrogenation: Pristanal is oxidized by an aldehyde dehydrogenase to yield pristanic acid. wikipedia.orgnepjol.info
The resulting product, pristanic acid, no longer has a methyl group at the beta-position and can subsequently be broken down further via the peroxisomal beta-oxidation pathway. nih.govportlandpress.com Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in conditions like Refsum disease. wikipedia.orgnepjol.info
| Step | Substrate | Enzyme | Product | Reference |
|---|---|---|---|---|
| 1 | Phytanic acid | Acyl-CoA Synthetase | Phytanoyl-CoA | wikipedia.org |
| 2 | Phytanoyl-CoA | Phytanoyl-CoA Hydroxylase | 2-Hydroxyphytanoyl-CoA | nepjol.info |
| 3 | 2-Hydroxyphytanoyl-CoA | 2-Hydroxyacyl-CoA Lyase (HACL1) | Pristanal + Formyl-CoA | wikipedia.org |
| 4 | Pristanal | Aldehyde Dehydrogenase | Pristanic acid | nepjol.info |
Mitochondrial Beta-Oxidation of Very Long-Chain Fatty Acids
Fatty acid beta-oxidation is the primary catabolic process for breaking down fatty acid molecules to generate acetyl-CoA, NADH, and FADH₂. wikipedia.org While this process is most associated with mitochondria, the initial breakdown of very long-chain fatty acids (VLCFAs), which are defined as having 22 or more carbons, occurs in peroxisomes. wikipedia.orgreactome.orgmdpi.com
VLCFAs like tetracosanoic acid are first shortened in the peroxisomes via a modified beta-oxidation pathway. wikipedia.orgaklectures.com This peroxisomal process breaks down the long chain until it is reduced to a medium-chain length, such as octanoyl-CoA. reactome.orgaklectures.com These shorter fatty acyl-CoA molecules are then transported to the mitochondria for the completion of their oxidation. aklectures.com
Once inside the mitochondrial matrix, the fatty acyl-CoA enters the conventional beta-oxidation cycle. aocs.org This cycle consists of four recurring enzymatic reactions:
Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond and FADH₂. wikipedia.orgaocs.org
Hydration by enoyl-CoA hydratase, which adds water across the double bond. wikipedia.orgaocs.org
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group to a keto group, producing NADH. wikipedia.orgaocs.org
Thiolysis by β-ketothiolase, which cleaves the molecule with coenzyme A to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. wikipedia.orgaocs.org
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for energy production. aocs.org
| Feature | Peroxisomal β-Oxidation | Mitochondrial β-Oxidation | Reference |
|---|---|---|---|
| Location | Peroxisome | Mitochondrion | wikipedia.org |
| Primary Substrate | Very long-chain fatty acids (>C22), Branched-chain fatty acids | Short, Medium, and Long-chain fatty acids | wikipedia.orgreactome.org |
| First Enzyme | Acyl-CoA Oxidase | Acyl-CoA Dehydrogenase | libretexts.org |
| Electron Acceptor (Step 1) | FAD (produces H₂O₂) | FAD (produces FADH₂) | libretexts.org |
| End Product | Medium-chain fatty acyl-CoA + Acetyl-CoA | Acetyl-CoA | reactome.orgaklectures.com |
Enzymes Involved in Hydroxy Fatty Acid Degradation (e.g., 2-hydroxyacyl-CoA lyase)
The key enzyme in the degradation of both 2-hydroxy fatty acids and 3-methyl-branched fatty acids is 2-hydroxyacyl-CoA lyase 1 (HACL1). portlandpress.comphysoc.org It was initially identified as 2-hydroxyphytanoyl-CoA lyase due to its discovered role in the alpha-oxidation of phytanic acid. portlandpress.comwikipedia.org However, subsequent research revealed that it also acts on 2-hydroxy long-chain fatty acyl-CoAs, leading to its renaming. portlandpress.comphysoc.org
HACL1 is a peroxisomal enzyme that uniquely requires thiamine pyrophosphate (TPP) as a cofactor for its catalytic activity. portlandpress.comuniprot.org Its primary function is to catalyze the cleavage of a C-C bond in its substrates. uniprot.org In this reaction, a 2-hydroxyacyl-CoA molecule is split into formyl-CoA and an aldehyde that is shorter by one carbon. nih.govuniprot.org This function distinguishes it from other TPP-dependent enzymes, which typically act on 2-keto acids rather than 2-hydroxy acids. portlandpress.com The discovery of HACL1 identified the first TPP-dependent enzyme in mammalian peroxisomes. physoc.org
| Property | Description | Reference |
|---|---|---|
| Official Name | 2-hydroxyacyl-CoA lyase 1 | physoc.org |
| Previous Name | 2-hydroxyphytanoyl-CoA lyase (2-HPCL) | physoc.org |
| Cellular Location | Peroxisome | wikipedia.orguniprot.org |
| Cofactor | Thiamine pyrophosphate (TPP) | portlandpress.comuniprot.org |
| Function | Catalyzes the cleavage of 2-hydroxyacyl-CoAs. | uniprot.org |
| Substrates | 2-hydroxy-3-methylacyl-CoAs (e.g., 2-hydroxyphytanoyl-CoA), 2-hydroxy long-chain fatty acyl-CoAs | portlandpress.comuniprot.org |
| Products | Formyl-CoA and an (n-1) aldehyde | nih.govuniprot.org |
Biological Roles and Physiological Significance of Branched Chain Alpha Hydroxy Vlcfas
Structural Components of Cellular Membranes
These fatty acids are integral to the architecture of cellular membranes, particularly in specialized tissues requiring unique biophysical properties.
Alpha-hydroxy fatty acids are crucial components of a specific subset of mammalian sphingolipids. nih.gov The synthesis of these lipids involves the enzyme fatty acid 2-hydroxylase (FA2H), which converts a fatty acid into its 2-hydroxy form. nih.govnih.gov This hydroxylated fatty acid is then incorporated into ceramide, forming 2-hydroxy-ceramide. nih.gov This molecule serves as a precursor for more complex sphingolipids, including sphingomyelin (B164518) and various glycosphingolipids like galactosylceramide (GalCer) and glucosylceramide (GlcCer). nih.govnih.gov
The incorporation of 2-hydroxy fatty acids is particularly prominent in the nervous system and the epidermis. nih.gov In the myelin sheath of the nervous system, 2-hydroxy GalCer is a major constituent. nih.govnih.gov The enzyme responsible for creating GalCer, UDP-galactose:ceramide galactosyltransferase (CGT), shows a strong preference for 2-hydroxy-ceramide as a substrate, highlighting the importance of this hydroxylation step for myelin synthesis. nih.gov The levels of 2-hydroxy fatty acids in galactolipids of the sciatic nerve increase dramatically during myelination, rising from about 5% of total fatty acids at four days of age to as high as 60% in GalCer in adult rats. nih.gov
| Tissue | Primary Sphingolipid Class | Key Function | Associated Enzyme |
|---|---|---|---|
| Nervous System (Myelin) | Galactosylceramide (GalCer) | Myelin sheath formation and stability | Fatty Acid 2-Hydroxylase (FA2H) |
| Epidermis | Ceramides (B1148491) | Permeability barrier function | Fatty Acid 2-Hydroxylase (FA2H) |
| Kidney | Glycosphingolipids | Largely unknown | Fatty Acid 2-Hydroxylase (FA2H) |
The unique structure of branched-chain alpha-hydroxy VLCFAs significantly influences the biophysical properties of the membranes they inhabit. The presence of the 2-hydroxyl group allows for additional hydrogen bonding between adjacent lipids, which is thought to stabilize membranes. nih.gov
Myelin Sheath Formation: Sphingolipids containing 2-hydroxy fatty acids are among the most abundant lipids in the myelin sheath. nih.gov While initial myelin formation can proceed without them, their absence leads to late-onset degeneration of axons and the myelin sheath itself, demonstrating their critical role in the long-term stability and maintenance of this vital structure. nih.gov
Epidermal Permeability Barrier: In the skin, ceramides containing VLCFAs are essential for forming the lamellar membrane structures in the stratum corneum, which create the water permeability barrier. nih.govijbs.com Specifically, ω-hydroxy VLCFAs are crucial for this barrier. nih.gov The presence of branched-chain fatty acids, in general, is known to increase membrane fluidity compared to their straight-chain counterparts. nih.gov This modulation of fluidity is critical for the proper function and integrity of the skin barrier. pamidronatedisodium.comjci.org Deficiencies in VLCFA synthesis lead to a defective skin barrier and neonatal lethality in animal models. ijbs.com
Lipid Rafts and Nanodomains: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are involved in cell signaling. nih.govmdpi.com The specific fatty acid composition of sphingolipids is a key determinant of raft properties. mdpi.com While straight-chain saturated fatty acids contribute to the ordered, rigid nature of rafts, branched-chain fatty acids can modulate this organization. nih.gov Studies on 2-hydroxyoleic acid (a synthetic 2-hydroxy fatty acid) show that it can alter the lateral organization of lipids, promoting phase separation into distinct domains and increasing the fluidity of certain membrane regions. nih.gov In plants, 2-hydroxy sphingolipids are important for the organization of plasma membrane nanodomains. nih.gov
Role in Intercellular and Intracellular Signaling Pathways
While the structural roles of these lipids are well-documented, emerging evidence points to their involvement in signaling cascades. The degradation of 2-hydroxy fatty acid-containing sphingolipids depends on lysosomal and peroxisomal pathways, which can generate signaling metabolites. nih.gov
Recent findings suggest that branched-chain α-ketoacids (BCKAs), which are metabolites of branched-chain amino acids and precursors for branched-chain fatty acid synthesis, can activate HIF1α signaling under normal oxygen conditions. biorxiv.orgresearchgate.netfrontiersin.org This activation occurs through the inhibition of prolyl hydroxylase domain-containing protein 2 (PHD2), a key regulator of the HIF1α pathway. biorxiv.orgresearchgate.net This suggests a potential link between the metabolic pathways that produce branched-chain fatty acids and cellular responses to metabolic stress.
Implications in Lipid Homeostasis
Branched-chain alpha-hydroxy VLCFAs and their metabolic precursors are involved in the broader network of lipid regulation within the cell.
The synthesis and degradation of VLCFAs are tightly regulated processes. Peroxisomes are the primary site for the β-oxidation of VLCFAs and branched-chain fatty acids. mdpi.com The levels of these fatty acids can influence the expression of genes involved in lipid metabolism. For instance, branched-chain fatty acids have been shown to affect the expression of fatty acid synthase in hepatocytes. nih.gov The metabolism of branched-chain amino acids is directly linked to the synthesis of branched-chain fatty acids, indicating a cross-regulation between amino acid and lipid homeostasis. nih.govfrontiersin.org
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as key regulators of lipid metabolism. nih.gov Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are known to be potent inducers of PPARα. nih.govnih.gov This receptor, primarily expressed in the liver, enhances the transcription of enzymes required for the β-oxidation of these potentially toxic fatty acids. nih.govnih.gov
Research has shown that it is not the free fatty acids themselves, but their CoA thioesters (e.g., phytanoyl-CoA, pristanoyl-CoA) that are the high-affinity ligands for PPARα. nih.gov The binding of these branched-chain fatty acyl-CoAs induces a conformational change in the PPARα protein, altering its interaction with co-activator proteins and strongly potentiating the transcription of target genes involved in fatty acid oxidation. nih.govnih.gov
| Ligand Type | Binding Affinity to PPARα | Effect on PPARα Conformation | Transcriptional Activation |
|---|---|---|---|
| Free BCFAs/VLCFAs | Weak | Weak conformational change | Low |
| BCFA-CoA / VLCFA-CoA | High (Kds ~11 nM for BCFA-CoA) | Strong conformational change | Potent |
Biological Markers and Chemo-Taxonomic Significance
Branched-chain alpha-hydroxy very-long-chain fatty acids (VLCFAs) are specialized lipids that have garnered significant attention for their utility as molecular fossils and taxonomic identifiers. Their complex structures, originating from specific biosynthetic pathways in certain organisms, allow scientists to trace the origin of organic matter in environmental samples and to delineate taxonomic relationships among species.
Biomarkers in Sedimentology and Environmental Studies
Lipid compounds, including branched VLCFAs, serve as valuable biomarkers for reconstructing past climates, vegetation, and human-environment interactions from sedimentary deposits. nih.gov The chemical structure of these molecules can be traced back to the classes of living organisms that produced them, providing a molecular signature within sediment layers. nih.gov
Fatty acids are key indicators of organic matter origin in sediments. ifremer.fr Long-chain fatty acids (LCFAs), typically those with 24 or more carbon atoms, and branched-chain fatty acids (BAFAs) are particularly important. ifremer.fr For instance, high concentrations of LCFAs in deep-sea fan sediments, with a predominance of C24:0, suggest that the organic matter originates primarily from soil erosion and continental higher plants. ifremer.fr The presence of these terrestrial biomarkers indicates that this material has been transported with limited reprocessing, likely due to rapid transfer and association with mineral particles. ifremer.fr
While specific research directly linking Tetracosanoic acid, 2-hydroxy-23-methyl- to sedimentology is limited, the presence of similar branched and very-long-chain fatty acids in sediments points to their potential as indicators. nih.gov The analysis of fatty acid profiles, combined with other geochemical proxies, allows for the differentiation between fine soil-derived particles and coarser higher plant detritus, highlighting distinct depositional dynamics. ifremer.fr These lipid biomarkers are remarkably well-preserved under anoxic conditions, making them reliable tracers of organic matter sources over various timescales. nih.govifremer.fr
The table below summarizes the application of different fatty acid types as biomarkers in sedimentary studies.
| Fatty Acid Type | Common Abbreviation | Typical Source Indicated in Sediments | Significance in Environmental Studies |
| Long-Chain Fatty Acids | LCFA | Continental higher plants, soil erosion | Tracing terrestrial organic matter input into marine or lacustrine environments. ifremer.fr |
| Branched-Chain Fatty Acids | BAFA | Bacteria, specific plants | Indicating bacterial activity and specific terrestrial vegetation sources. ifremer.fr |
| Polyunsaturated Fatty Acids | PUFA | Phytoplankton, algae | Highlighting inputs of fresh marine or aquatic organic matter. ifremer.fr |
Chemotaxonomic Indicators for Algal and Sponge Species
The unique and diverse structures of fatty acids found in marine organisms, particularly sponges, make them excellent candidates for chemotaxonomy—the classification of organisms based on their chemical constituents. nih.govmdpi.com Sponges are known to contain a remarkable variety of fatty acids, including unusual polyunsaturated, long-chain (≥C24), and branched-chain structures. nih.govresearchgate.net These compounds are integral to sponge membrane phospholipids (B1166683) and are believed to serve structural and functional roles. nih.gov
The specific compound, Tetracosanoic acid, 2-hydroxy-23-methyl- , has been isolated from the phospholipids of the Caribbean sponges Verongula gigantea and Aplysina archeri. nih.gov Its presence, alongside other alpha-hydroxy fatty acids and very-long-chain fatty acids, contributes to a distinctive chemical profile for these species. nih.gov The fatty acid composition in sponges can be species-specific to a degree that it can be used as a chemotaxonomic marker. scielo.br
Research has identified numerous novel branched alpha-hydroxy fatty acids in other sponge species as well. For example, the Caribbean sponge Smenospongia aurea contains several unique 2-hydroxy fatty acids, including 2-hydroxy-22-methyltetracosanoic acid. nih.gov The study of these lipid profiles, in conjunction with sterol composition, aids in clarifying the taxonomic relationships between different sponge species. nih.gov
Fatty acid profiles can provide taxonomic insights at various classification levels. While distinct profiles have been observed at the class level (e.g., Demospongiae vs. Hexactinellida), their utility at lower taxonomic levels can sometimes be debated as environmental conditions may influence the composition. nih.govscielo.br However, the consistent presence of highly unusual structures like branched-chain alpha-hydroxy VLCFAs provides strong evidence for their use as chemotaxonomic indicators. nih.govnih.gov The presence of these fatty acids has been suggested as a chemical marker for sponges of certain families. scielo.br
The table below lists the occurrence of Tetracosanoic acid, 2-hydroxy-23-methyl- and a related compound in specific sponge species.
| Compound Name | Sponge Species | Location | Reference |
| Tetracosanoic acid, 2-hydroxy-23-methyl- | Verongula gigantea | Caribbean | nih.gov |
| Tetracosanoic acid, 2-hydroxy-23-methyl- | Aplysina archeri | Caribbean | nih.gov |
| 2-hydroxy-22-methyltetracosanoic acid | Smenospongia aurea | Caribbean | nih.gov |
While some studies have analyzed the fatty acid composition of red algae from the genus Gracilaria for chemotaxonomic purposes, the focus has largely been on more common fatty acids like hexadecanoic acid. core.ac.uk The presence of branched-chain alpha-hydroxy VLCFAs is more characteristically associated with marine sponges. researchgate.net
Analytical Methodologies for the Characterization and Quantification of Tetracosanoic Acid, 2 Hydroxy 23 Methyl
Chromatographic Techniques
Chromatographic methods are fundamental for the separation of Tetracosanoic acid, 2-hydroxy-23-methyl- from other lipid species prior to its detection and quantification. The polarity introduced by the hydroxyl group and the non-polar nature of the long aliphatic chain are key considerations in method development.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAME) and N-Acyl Pyrrolidides
Gas chromatography, particularly when coupled with mass spectrometry, is a cornerstone for the analysis of fatty acids. However, due to the low volatility and polar nature of Tetracosanoic acid, 2-hydroxy-23-methyl-, derivatization is an essential prerequisite for GC analysis.
The most common derivatization strategy involves the conversion of the fatty acid into its corresponding Fatty Acid Methyl Ester (FAME) . This is typically achieved through esterification with methanol (B129727) in the presence of a catalyst such as Boron trifluoride (BF₃) or anhydrous HCl. sigmaaldrich.comgcms.czsigmaaldrich.com This step neutralizes the polar carboxyl group, increasing volatility. sigmaaldrich.com For a 2-hydroxy fatty acid, a second derivatization step is crucial to cap the hydroxyl group, which would otherwise cause peak tailing and potential degradation on the GC column. restek.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether, is a widely used approach. restek.comnih.gov Alternatively, the hydroxyl group can be methylated to form a methoxy (B1213986) ether. nih.gov
The resulting derivative, such as methyl 2-(trimethylsilyloxy)-23-methyltetracosanoate, can be effectively separated on non-polar or medium-polarity capillary GC columns. When coupled with MS, the resulting fragmentation patterns provide rich structural information. GC-MS analysis of 2-hydroxy FAME TMS derivatives yields characteristic fragments that confirm the presence and position of the original hydroxyl group. nih.gov The iso-branching at the 23-position can be identified through specific fragmentation of the alkyl chain, particularly in EI-MS/MS experiments where the molecular ion is subjected to collisional dissociation. Iso-branched FAMEs characteristically lose their terminal isopropyl group, resulting in a prominent [M-43]⁺ ion. researchgate.net
For definitive localization of the methyl branch, derivatization to N-acyl pyrrolidides is a powerful alternative. chromatographyonline.com While FAMEs tend to fragment at various points along the chain, the pyrrolidide derivative directs fragmentation, yielding a series of ions separated by 14 mass units (corresponding to methylene (B1212753) groups). This predictable pattern is interrupted at the site of a methyl branch, where the gap between major fragment ions will be 28 amu instead of 14, allowing for precise localization of the branch point. chromatographyonline.com
Table 1: GC-MS Parameters for Derivatized Tetracosanoic acid, 2-hydroxy-23-methyl-
| Parameter | Typical Setting for FAME-TMS Derivative | Typical Setting for N-Acyl Pyrrolidide |
| Column | Non-polar (e.g., DB-5ms) or mid-polarity (e.g., DB-17ms) capillary column, 30 m x 0.25 mm ID, 0.25 µm film | Mid-polarity capillary column (e.g., DB-17 or equivalent) |
| Injector Temp. | 250-280 °C | 260-300 °C |
| Oven Program | Initial temp ~150 °C, ramp at 3-5 °C/min to ~300-320 °C, hold for 10-15 min | Initial temp ~180 °C, ramp at 3-5 °C/min to ~320 °C, hold for 15-20 min |
| Carrier Gas | Helium, constant flow (~1 mL/min) | Helium, constant flow (~1-1.2 mL/min) |
| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-650 | m/z 50-700 |
High-Performance Liquid Chromatography (HPLC) and Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
HPLC and UHPLC-MS/MS offer complementary approaches, particularly for analyzing the intact fatty acid or derivatives not suited for GC's high temperatures. These methods are advantageous for their high throughput and sensitivity. springernature.com
Reversed-phase HPLC (RP-HPLC) is commonly used, separating fatty acids based on their hydrophobicity. researchgate.net Longer chain lengths and fewer polar groups result in longer retention times. For Tetracosanoic acid, 2-hydroxy-23-methyl-, the C24 chain length would lead to strong retention on a C18 or C30 column, while the hydroxyl group would slightly decrease it compared to its non-hydroxylated counterpart, lignoceric acid. This technique is particularly effective for separating isomers. researchgate.netnih.gov
UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the quantification of very-long-chain and branched-chain fatty acids in complex biological samples like plasma. researchgate.netaocs.org Due to potentially poor ionization efficiency in its native form, derivatization is often employed to enhance sensitivity. One such strategy involves converting the fatty acid to a trimethyl-amino-ethyl (TMAE) iodide ester, which can be readily analyzed in positive electrospray ionization (ESI) mode. researchgate.netaocs.org The analysis is typically performed in multiple reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. springernature.comaocs.org This targeted approach allows for accurate quantification even at low concentrations.
Table 2: UHPLC-MS/MS Parameters for Derivatized Tetracosanoic acid, 2-hydroxy-23-methyl-
| Parameter | Typical Setting for TMAE Derivative |
| Column | Reversed-phase C18 or C30 column (e.g., Acquity UPLC CSH C18), ~100 mm length, <2 µm particle size |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a modifier like formic acid or ammonium (B1175870) acetate |
| Flow Rate | 0.3-0.5 mL/min |
| MS Ionization | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M]⁺ of the TMAE derivative |
| Product Ion(s) | Specific fragments resulting from the collision-induced dissociation of the precursor ion |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of Tetracosanoic acid, 2-hydroxy-23-methyl-, confirming the positions of the hydroxyl group and the methyl branch.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)
NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom in the molecule. nih.gov For analysis, the fatty acid is typically converted to its methyl ester to simplify the spectrum around the carboxyl group.
In the ¹H NMR spectrum, specific resonances are expected:
-CH(OH)- : The proton on the hydroxyl-bearing carbon (C-2) would appear as a distinct multiplet, significantly shifted downfield (typically ~4.0-4.2 ppm) compared to other methylene protons. jeol.com
-COOCH₃ : The methyl ester protons will produce a sharp singlet at approximately 3.7 ppm.
α-CH₂ : The methylene protons at C-3, adjacent to the hydroxylated carbon, would also be shifted downfield relative to the main methylene envelope.
-(CH₂)n- : The bulk of the methylene protons in the long chain will form a broad, overlapping signal around 1.2-1.4 ppm. jeol.com
-CH(CH₃)₂ and terminal -CH₃ : The protons of the two terminal methyl groups of the iso-branch (at C-23 and the branch itself) will appear as a doublet around 0.8-0.9 ppm. The single proton at the C-23 branch point will be a multiplet further upfield.
In the ¹³C NMR spectrum, key signals for structural confirmation include:
-C=O : The carbonyl carbon of the methyl ester will resonate around 170-175 ppm.
-CH(OH)- : The carbon atom bearing the hydroxyl group (C-2) will be significantly deshielded, with a chemical shift in the range of 68-72 ppm.
-COOCH₃ : The methyl ester carbon will have a signal around 51-52 ppm.
Branched Carbons : The carbons at the iso-terminus (C-22, C-23, and the two methyl carbons) will have characteristic chemical shifts distinct from the repeating methylene units of the main chain. The two terminal methyl carbons are expected to be magnetically equivalent and produce a single strong signal around 22-23 ppm.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl 2-hydroxy-23-methyltetracosanoate
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O (Ester) | - | ~174 |
| CH(OH) (C-2) | ~4.1 (dd) | ~70 |
| O-CH₃ (Ester) | ~3.7 (s) | ~52 |
| CH₂ (C-3) | ~1.8 (m) | ~35 |
| (CH₂)n | ~1.2-1.4 (br m) | ~29-30 |
| CH (C-23) | ~1.5 (m) | ~28 |
| CH₂ (C-22) | ~1.1 (m) | ~39 |
| CH₃ (iso-terminal) | ~0.85 (d) | ~22.5 |
Mass Spectrometry (MS) Fragmentation Analysis for Structural Elucidation (e.g., fragmentation patterns, molecular ion peaks)
Mass spectrometry, especially when used with GC, is a primary tool for structural elucidation. The fragmentation pattern under electron ionization (EI) provides a molecular fingerprint. libretexts.org For the derivatized (FAME, TMS-ether) Tetracosanoic acid, 2-hydroxy-23-methyl-, the mass spectrum would be complex but highly informative.
The molecular ion peak (M⁺) may be weak or absent in EI-MS, a common characteristic for long-chain esters. libretexts.org However, key fragment ions would allow for the reconstruction of the structure:
α-cleavage at C-2 : A prominent fragment is expected from the cleavage between C-2 and C-3. For the TMS derivative of the methyl ester, this would result in a characteristic base peak at m/z 205, corresponding to [CH(OTMS)COOCH₃]⁺.
Loss of the Silyl (B83357) Group : A significant peak corresponding to the loss of a tert-butyl group ([M-57]⁺) is characteristic of t-butyldimethylsilyl (tBDMS) ethers, a related silyl derivative. For TMS ethers, the loss of a methyl group ([M-15]⁺) is common.
McLafferty Rearrangement : A characteristic ion at m/z 74 for FAMEs ([CH₂=C(OH)OCH₃]⁺) may be observed, though its intensity can be low for very-long-chain fatty acids.
Alkyl Chain Fragmentation : The long aliphatic chain will produce a series of hydrocarbon fragments separated by 14 amu (-CH₂-). mdpi.com
Iso-Branch Identification : As mentioned for GC-MS/MS, the EI spectrum will show evidence of the terminal iso-structure. The loss of the terminal isopropyl group (43 amu) from the molecular ion or other large fragments is a key diagnostic indicator. researchgate.net For instance, a fragment corresponding to [M-43]⁺ would strongly suggest an iso-branched structure. researchgate.net
Table 4: Key Diagnostic Fragment Ions (m/z) in EI-MS for Derivatized 2-hydroxy-23-methyltetracosanoic Acid
| Derivative | Key Fragment Ion (m/z) | Structural Origin |
| FAME, TMS-ether | 205 | Cleavage between C-2 and C-3: [CH(OTMS)COOCH₃]⁺ |
| FAME, TMS-ether | [M-15]⁺ | Loss of a methyl radical from a TMS group |
| FAME, TMS-ether | [M-43]⁺ | Loss of the terminal isopropyl group, indicating iso-branching |
| FAME, Methoxy-ether | [M-31]⁺ | Loss of the methoxy group from the ester |
| N-Acyl Pyrrolidide | 113 | Base peak characteristic of pyrrolidide derivatives |
| N-Acyl Pyrrolidide | Interruption in C₁₄H₂₈ series | Location of the C-23 methyl branch |
Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation is critical to isolate the target analyte from a complex biological matrix and convert it into a form suitable for analysis, particularly for GC-based methods. gcms.cz The process typically begins with a total lipid extraction from the sample using methods like Folch or Bligh-Dyer, followed by hydrolysis (saponification) to release the fatty acids from their ester or amide linkages.
For the analysis of Tetracosanoic acid, 2-hydroxy-23-methyl-, a two-step derivatization is standard for GC-MS:
Esterification : The carboxyl group is converted to a methyl ester (FAME). This is commonly performed by heating the sample with a reagent like 14% boron trifluoride in methanol (BF₃-methanol) or 5% HCl in methanol at 60-100 °C. sigmaaldrich.comrestek.com After the reaction, the FAMEs are typically extracted into a non-polar solvent like hexane. sigmaaldrich.com
Hydroxyl Group Derivatization : The hydroxyl group of the 2-hydroxy FAME is then derivatized to increase volatility and thermal stability.
Silylation : This is a very common method where the FAME is treated with a silylating agent such as BSTFA or MSTFA, often with a catalyst like trimethylchlorosilane (TMCS), by heating at around 60 °C. This converts the -OH group to a -O-TMS group. restek.comnih.gov
Methylation : An alternative is to methylate the hydroxyl group using a reagent like methyl iodide in the presence of a base (e.g., sodium hydride or silver oxide) to form a methoxy ether.
For LC-MS/MS analysis, derivatization is aimed at improving ionization efficiency and chromatographic retention. This often involves tagging the carboxyl group with a permanently charged or easily ionizable moiety, such as the previously mentioned conversion to TMAE esters. aocs.org These derivatization strategies are crucial for achieving the low limits of detection required for analyzing trace levels of specific fatty acids in biological systems.
Comparative Biochemical Studies and Evolutionary Perspectives
Cross-Species Comparison of Branched-Chain Alpha-Hydroxy VLCFA Profiles
The presence and distribution of branched-chain alpha-hydroxy very-long-chain fatty acids (VLCFAs), such as Tetracosanoic acid, 2-hydroxy-23-methyl-, vary significantly across different domains of life. These variations reflect the diverse metabolic pathways and functional roles of these lipids in different organisms. In mammals, 2-hydroxy fatty acids are crucial components of sphingolipids, particularly in the nervous system, epidermis, and kidneys nih.gov. While straight-chain 2-hydroxy VLCFAs are well-documented in myelin galactosylceramides and sulfatides, the presence of terminally branched alpha-hydroxy VLCFAs is less common nih.gov.
In the plant kingdom, complex sphingolipids can contain a wide array of 2-hydroxy fatty acids nih.gov. For instance, Arabidopsis thaliana possesses over 90% of its glucosylceramides as 2-hydroxy fatty acid-containing variants, with chain lengths ranging from C16 to C26 nih.gov. Fungi, such as Saccharomyces cerevisiae, also synthesize 2-hydroxylated sphingolipids, although the diversity of these fatty acids is generally lower than in plants nih.govnih.gov.
Bacteria, particularly Gram-negative species, exhibit a wide variety of fatty acid profiles within their lipopolysaccharide (LPS), specifically in the Lipid A component. Branched-chain fatty acids of the iso and anteiso series are major constituents of membrane lipids in many bacteria and their presence is a key taxonomic marker nih.govnih.gov. Some marine bacteria are known to incorporate branched-chain fatty acids into their Lipid A structure, which is thought to contribute to the fluidity of the outer membrane in extreme environments nih.gov. The 2-hydroxylation of these branched-chain fatty acids, while not universally present, adds another layer of structural diversity with phylogenetic implications.
Below is a comparative table summarizing the general profiles of branched-chain alpha-hydroxy VLCFAs across different species.
| Feature | Mammals | Plants | Fungi | Bacteria |
| Primary Location | Sphingolipids in myelin, skin, and kidneys | Sphingolipids (e.g., glucosylceramides) | Sphingolipids | Lipopolysaccharide (Lipid A) |
| Common Chain Lengths | C16:0 to C26:0 (mostly straight-chain) | C16:0 to C26:1 | Primarily C26:0 | C12 to C18 (iso/anteiso forms common) |
| Hydroxylation Position | C-2 (alpha) | C-2 (alpha) | C-2 (alpha) | C-2 or C-3 |
| Branching | Generally uncommon in 2-hydroxy VLCFAs | Less common | Rare | Common (iso and anteiso forms) |
| Known Function | Myelin sheath integrity, epidermal barrier function | Membrane organization and signaling | Not well-defined | Outer membrane fluidity and integrity |
Evolutionary Conservation and Divergence of FA2H Enzymes Across Eukaryotes
The synthesis of 2-hydroxy fatty acids in eukaryotes is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). Orthologs of the human FA2H gene are found in virtually all eukaryotes, indicating a conserved and ancient origin for this enzymatic function nih.gov. The FA2H enzyme is a monooxygenase that localizes to the endoplasmic reticulum and contains conserved histidine motifs that form a di-iron center essential for its catalytic activity nih.govnih.gov. In most animal, fungi, and protist lineages, a single FA2H gene is present, suggesting a conserved role in sphingolipid metabolism nih.gov. The mammalian FA2H enzyme stereospecifically produces the (R)-enantiomer of 2-hydroxy fatty acids nih.govuniprot.org.
Despite this conservation, significant divergence in the structure and function of FA2H enzymes is observed, particularly between plants and other eukaryotes. A key difference lies in the domain architecture of the enzyme. In animals and fungi, the FA2H protein possesses an N-terminal cytochrome b5-like domain, which is crucial for electron transfer during the hydroxylation reaction nih.govnih.gov. In contrast, plant FAH homologs lack this integrated cytochrome b5 domain and instead are thought to interact with separate cytochrome b5 proteins for their activity nih.govresearchgate.net.
Furthermore, gene duplication has led to functional divergence in some plant species. For example, Arabidopsis thaliana has two distinct FA2H genes, FAH1 and FAH2. These two enzymes exhibit different substrate specificities; FAH1 preferentially hydroxylates very-long-chain fatty acids (VLCFAs), while FAH2 acts on long-chain fatty acids (LCFAs) nih.gov. This specialization allows for a more complex regulation of 2-hydroxy fatty acid synthesis in plants compared to organisms with a single FA2H enzyme.
The table below highlights the key evolutionary differences in FA2H enzymes across eukaryotic kingdoms.
| Feature | Animals (e.g., Humans) | Fungi (e.g., S. cerevisiae) | Plants (e.g., A. thaliana) |
| Gene Copy Number | Typically one | Typically one | Often multiple (e.g., two in Arabidopsis) |
| Cytochrome b5 Domain | Present (N-terminal) | Present (N-terminal) | Absent |
| Substrate Specificity | Broad (LCFAs and VLCFAs) | Specific (primarily VLCFAs) | Divergent (FAH1 for VLCFAs, FAH2 for LCFAs) |
| Stereospecificity | Produces (R)-enantiomer | Not explicitly detailed | Not explicitly detailed |
Phylogenetic Significance in Bacterial Lipid A Composition
The composition of fatty acids in the Lipid A moiety of lipopolysaccharides is a critical chemotaxonomic marker for distinguishing between different groups of Gram-negative bacteria. The structural diversity of Lipid A, including variations in the length, branching, and hydroxylation of its acyl chains, has significant phylogenetic implications mdpi.com. While the canonical Lipid A structure of enterobacteria like Escherichia coli is well-characterized, many other bacterial lineages display unique fatty acid profiles.
The incorporation of branched-chain fatty acids, such as iso and anteiso forms, is a notable feature in the lipids of many bacterial species and is considered a significant taxonomic trait nih.govnih.gov. The presence of these branched chains influences the physical properties of the bacterial outer membrane. For instance, some deep-sea piezophilic (pressure-loving) bacteria have a high abundance of terminal branched-chain fatty acids in their phospholipid profiles, which is believed to contribute to membrane fluidity under high-pressure conditions researchgate.net.
Hydroxylated fatty acids are also key components of Lipid A, with 3-hydroxy fatty acids being common. However, the presence of 2-hydroxy fatty acids is less frequent and can be a distinguishing feature of certain bacterial groups. The combination of branching and hydroxylation at the 2-position in fatty acids like Tetracosanoic acid, 2-hydroxy-23-methyl- within Lipid A would represent a highly specific structural feature. The distribution of such unique fatty acids among different bacterial taxa can provide insights into their evolutionary relationships. For example, the presence of unsaturated and branched-chain fatty acyl groups in the Lipid A of Bdellovibrio bacteriovorus is a distinctive feature nih.gov.
The following table provides examples of how fatty acid composition in Lipid A varies among different bacterial groups, highlighting its phylogenetic utility.
| Bacterial Group | Representative Genus | Common Lipid A Fatty Acid Characteristics | Phylogenetic Significance |
| Enterobacteriaceae | Escherichia | Predominantly straight-chain 3-hydroxy fatty acids (e.g., 3-OH-C14:0) | Defines a major lineage within Gammaproteobacteria |
| Pseudomonadaceae | Pseudomonas | Shorter chain 3-hydroxy fatty acids and the presence of 2-hydroxy fatty acids | Differentiates them from Enterobacteriaceae |
| Rhizobiaceae | Rhizobium | Often contain very-long-chain fatty acids (e.g., C28:0) | A characteristic of this group of Alphaproteobacteria |
| Moritellaceae | Moritella | High abundance of unsaturated and terminal branched-chain fatty acids | Adaptation to deep-sea environments and a marker for this family |
Emerging Research Areas and Future Directions
Investigating Role in Membrane Nanodomain Organization and Signaling
The unique structure of 2-hydroxy very-long-chain fatty acids (VLCFAs), such as the 2-hydroxy derivative of tetracosanoic acid, is crucial for the architecture and function of cellular membranes, particularly in the formation of specialized microdomains known as lipid rafts or nanodomains. nih.govnih.gov These domains are enriched in sphingolipids and cholesterol and serve as platforms for protein anchoring and signal transduction. nih.govmdpi.com
The introduction of a hydroxyl group at the C-2 position of the fatty acyl chain, a characteristic of compounds like 2-hydroxy-tetracosanoic acid, significantly alters the biophysical properties of the sphingolipids into which they are incorporated. nih.govresearchgate.net This modification is thought to enhance intermolecular hydrogen bonding within the membrane. nih.govnih.gov Plasma membrane analysis and molecular dynamics simulations have suggested that these hydroxyl groups are critical for the organization of nanodomains. nih.govnih.gov
Research in plant and animal models indicates that sphingolipids containing 2-hydroxy fatty acids are essential for the proper organization of these plasma membrane nanodomains. nih.govnih.gov A lack of these specialized lipids leads to disorganization of these domains, which in turn affects the localization and function of membrane-associated proteins, including those involved in signaling pathways like pattern-triggered immunity. nih.govresearchgate.netnih.gov For instance, the reactive oxygen species (ROS) burst, a key signaling event in plant immunity, is suppressed when 2-hydroxy sphingolipids are absent. nih.govnih.gov In adipocytes, the presence of 2-hydroxy fatty acids in sphingolipids modulates the fluidity of lipid rafts, which influences the levels of crucial proteins like GLUT4 and insulin (B600854) receptors, thereby impacting metabolism. nih.govnih.gov
Future investigations are aimed at elucidating the precise mechanisms by which 2-hydroxy-23-methyl-tetracosanoic acid and similar molecules influence the size, stability, and protein composition of nanodomains. nih.gov Understanding these interactions is key to unraveling their role in complex cellular signaling cascades.
Exploring Enzyme-Substrate Specificity and Regulatory Mechanisms of FA2H
The synthesis of 2-hydroxy fatty acids is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). nih.govmdpi.com This enzyme, located in the endoplasmic reticulum, is a monooxygenase that introduces a hydroxyl group at the C-2 position of fatty acids. nih.govmdpi.com
Substrate Specificity: FA2H exhibits a preference for very-long-chain fatty acids (VLCFAs). researchgate.net In vitro assays have demonstrated its activity on tetracosanoic acid (C24:0). nih.gov The enzyme is stereospecific, exclusively producing the (R)-enantiomer of the 2-hydroxy fatty acid. nih.govuniprot.orgnih.gov This stereospecificity is crucial, as studies have shown that the (R)- and (S)-enantiomers have different metabolic fates and functional effects; for example, the (R)-enantiomer of 2-hydroxy palmitic acid is preferentially incorporated into hexosylceramides and can reverse the effects of FA2H depletion in adipocytes, while the (S)-enantiomer cannot. nih.govnih.gov While FA2H is the primary enzyme known to produce these lipids, the existence of other hydroxylases is suspected, as 2-hydroxy sphingolipids are not completely absent in organisms with FA2H gene deletions. nih.govmdpi.com
Regulatory Mechanisms: The expression and activity of FA2H are tightly regulated and vary significantly between tissues and during development. researchgate.net For example, FA2H expression is highly upregulated in the brain during the period of active myelination, consistent with the high abundance of 2-hydroxy galactosylceramides in the myelin sheath. nih.govresearchgate.net The enzyme's structure includes an N-terminal cytochrome b5 domain, which is essential for its catalytic activity, likely by providing electrons to the di-iron center of the enzyme. nih.govuniprot.org The activity is dependent on NADPH and cytochrome P-450 reductase. nih.gov Ongoing research seeks to fully understand the transcriptional and post-translational regulation of FA2H, which could provide insights into diseases associated with its malfunction, such as certain neurodegenerative disorders. nih.govucla.edu
Table 1: Characteristics of Fatty Acid 2-Hydroxylase (FA2H)
| Feature | Description | References |
| Gene | FA2H | nih.govmdpi.com |
| Location | Endoplasmic Reticulum | nih.govmdpi.com |
| Function | Catalyzes the 2-hydroxylation of fatty acids | nih.govuniprot.org |
| Substrate Preference | Very-long-chain fatty acids (e.g., Tetracosanoic acid) | nih.govresearchgate.net |
| Product Stereochemistry | (R)-2-hydroxy fatty acids | nih.govuniprot.orgnih.gov |
| Cofactors/Dependencies | NADPH, Cytochrome P-450 Reductase, Cytochrome b5 domain | nih.gov |
| Physiological Relevance | Myelination, skin barrier formation, lipid raft organization | nih.govnih.govresearchgate.net |
Advanced Lipidomics Approaches for Comprehensive Profile Analysis
The comprehensive analysis of 2-hydroxy fatty acids like 2-hydroxy-23-methyl-tetracosanoic acid presents a significant analytical challenge due to their structural similarity to other fatty acid isomers and their generally low abundance in biological samples. acs.orgnih.govresearchgate.net To overcome these hurdles, advanced lipidomics strategies have been developed, primarily relying on mass spectrometry (MS) coupled with sophisticated separation techniques. acs.org
Methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are at the forefront of this research. acs.orgacs.org These platforms allow for the sensitive and specific detection and quantification of various 2-hydroxy fatty acid species. nih.govacs.org
Key developments in this area include:
Derivatization Strategies: To enhance ionization efficiency and improve chromatographic separation, chemical derivatization methods are often employed. researchgate.netnih.gov These strategies can also help to distinguish between 2-hydroxy and 3-hydroxy isomers based on their characteristic fragmentation patterns in the mass spectrometer. researchgate.net
In-House Databases: Researchers have created extensive in-house databases of theoretically possible 2- and 3-hydroxy fatty acids, including their precursor and product ion masses, to aid in peak annotation and identification. acs.orgnih.govacs.org
Retention Time Prediction Models: Sophisticated models that correlate chromatographic retention time with fatty acid structure (e.g., carbon chain length, number of double bonds, and hydroxyl position) have been developed to confirm the identity of detected compounds. acs.orgnih.govacs.org
Shotgun Lipidomics: This high-throughput approach allows for the analysis of fatty acid esters of hydroxy fatty acids directly from lipid extracts after a one-step derivatization, offering high sensitivity and a broad dynamic range. nih.gov
These advanced analytical techniques are crucial for building a comprehensive profile of 2-hydroxy fatty acids in various biological contexts, furthering our understanding of their metabolism and function in health and disease. nih.govwaters.com
Deeper Understanding of Metabolic Pathways and Intermediates
The metabolic fate of 2-hydroxy-23-methyl-tetracosanoic acid is intrinsically linked to the broader pathways of sphingolipid metabolism and fatty acid degradation.
Biosynthesis: The pathway begins with the synthesis of the 2-hydroxy fatty acid itself by the enzyme FA2H, which acts on a pre-existing fatty acid, in this case, 23-methyl-tetracosanoic acid. nih.gov Following its synthesis, the 2-hydroxy fatty acid is activated to its CoA ester form. nih.gov This activated intermediate, 2-hydroxy-23-methyl-tetracosanoyl-CoA, can then be utilized by ceramide synthases (CerS). mdpi.com All six mammalian CerS isoforms are capable of using 2-hydroxy acyl-CoAs as substrates to synthesize 2-hydroxy-dihydroceramides. mdpi.com These can then be further metabolized to form more complex sphingolipids, such as 2-hydroxy-ceramides, -glucosylceramides, and -galactosylceramides. biomolther.orgnih.gov
Degradation: The degradation of 2-hydroxy fatty acids occurs primarily through a specialized pathway known as peroxisomal alpha-oxidation. mdpi.comresearchgate.net This is distinct from the more common beta-oxidation pathway for standard fatty acids. In this pathway, the 2-hydroxy fatty acid is shortened by one carbon atom per cycle. researchgate.net A key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL1), which cleaves the bond between the first and second carbon atoms of a 2-hydroxyacyl-CoA intermediate. researchgate.net This reaction yields an (n-1) aldehyde and formyl-CoA. researchgate.net The aldehyde can be further oxidized to a fatty acid, which can then enter beta-oxidation, while the formyl-CoA is converted to formate (B1220265) and then to carbon dioxide. researchgate.net
Future research is focused on identifying all the enzymes and intermediate molecules in these pathways and understanding how they are regulated. This knowledge is vital for comprehending the physiological roles of 2-hydroxy fatty acids and the pathology of diseases linked to defects in their metabolism. researchgate.net
Q & A
Q. What experimental approaches are recommended for synthesizing and purifying 2-hydroxy-23-methyl-tetracosanoic acid?
Synthesis typically involves esterification or hydroxylation of tetracosanoic acid precursors. For purification, column chromatography (silica gel) with gradient elution (hexane:ethyl acetate) is effective. Deuterated analogs (e.g., d4 or d9 isotopes) require specialized protocols, such as catalytic deuteration or labeled precursor incorporation . Melting point verification (84–86°C) and NMR (¹H/¹³C) are critical for confirming purity and structural integrity .
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of:
- Mass spectrometry (MS): High-resolution ESI-ToF-MS or GC-MS to confirm molecular weight (C₂₅H₅₀O₃, ~406.6 g/mol) and fragmentation patterns. Cross-reference with databases like the EPA/NIH Mass Spectral Library .
- Nuclear Magnetic Resonance (NMR): ¹H NMR for hydroxy (-OH) and methyl branching signals (δ ~1.2–1.4 ppm for CH₃ groups; δ ~3.5–4.0 ppm for hydroxyl protons).
- Melting point analysis: Compare observed mp (84–86°C) with literature values .
Q. What storage conditions ensure chemical stability during experiments?
Store at 0–6°C in airtight, amber vials to prevent oxidation or hydrolysis. Avoid exposure to moisture, strong acids/alkalis, and oxidizing agents, as these degrade the hydroxyl and methyl groups . Pre-dissolve in inert solvents (e.g., chloroform) for long-term stability in solution phases .
Advanced Research Questions
Q. How can deuterated analogs (e.g., ²H-labeled 2-hydroxy-23-methyl-tetracosanoic acid) be used in metabolic tracing studies?
Deuterated isotopes (e.g., d4, d9, or d47) enable tracking via mass spectrometry or isotope-ratio monitoring. For example:
- Experimental design: Administer deuterated analogs to model organisms; extract lipids post-exposure.
- Analytical workflow: Use LC-MS/MS to quantify isotopic enrichment in target tissues. Reference deuterated standards (e.g., CDN D-6168 or D-7981) ensure accurate calibration .
- Data interpretation: Compare incorporation rates to assess metabolic flux or enzyme activity .
Q. What methodologies are appropriate for evaluating antimicrobial activity against Gram-positive pathogens?
- Bioassay design: Use broth microdilution (CLSI guidelines) to determine MIC/MBC values. Test against Staphylococcus aureus or Bacillus subtilis.
- Mechanistic studies: Employ fluorescence microscopy with membrane dyes (e.g., propidium iodide) to assess disruption of microbial membranes. ESI-ToF-MS can correlate activity with structural features (e.g., hydroxyl group positioning) .
- Control experiments: Compare with non-hydroxylated analogs to isolate the role of the 2-hydroxy group in antimicrobial action .
Q. How should researchers resolve contradictions in existing data on biological activity or stability?
- Systematic review: Follow PRISMA guidelines to aggregate studies, prioritizing peer-reviewed journals and controlled experimental conditions. Use tools like Python’s pandas or R for meta-analysis .
- Experimental replication: Reproduce conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Advanced analytics: Apply multivariate statistics (ANOVA, PCA) to identify confounding variables (e.g., solvent polarity, temperature fluctuations) .
Notes for Methodological Rigor
- Spectral interpretation: Cross-validate MS/NMR data with public databases (e.g., NIH Mass Spectral Library) .
- Isotopic labeling: Use ≥98 atom% D purity standards to minimize background noise in tracing experiments .
- Ethical reporting: Disclose data limitations (e.g., lack of acute toxicity data ) and adhere to journal guidelines for reproducibility (e.g., Harvard referencing, structured abstracts ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
